molecular formula C15H12N4O2 B2358070 N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide CAS No. 2034463-98-2

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2358070
CAS No.: 2034463-98-2
M. Wt: 280.287
InChI Key: JKQFRZYOCSDMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound that incorporates furan, pyridine, and pyrazine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under specific conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.

    Introduction of the pyrazine moiety: The intermediate is then reacted with a pyrazine derivative, often through a nucleophilic substitution reaction, to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating infectious diseases and cancer.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure but with a benzamide moiety.

    N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Contains furan and pyrazole scaffolds.

Uniqueness

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is unique due to its specific combination of furan, pyridine, and pyrazine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-15(14-9-16-4-5-17-14)19-8-11-1-2-13(18-7-11)12-3-6-21-10-12/h1-7,9-10H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQFRZYOCSDMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC(=O)C2=NC=CN=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.